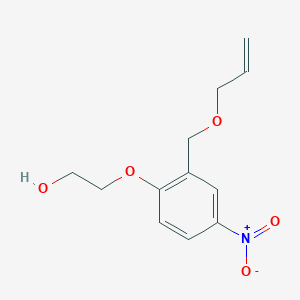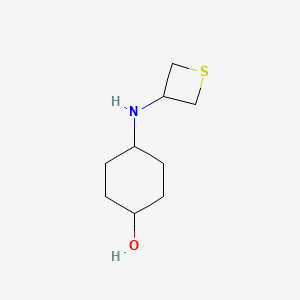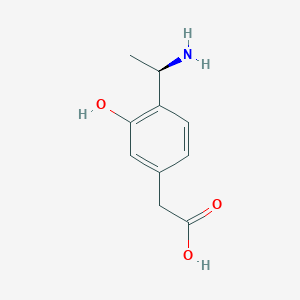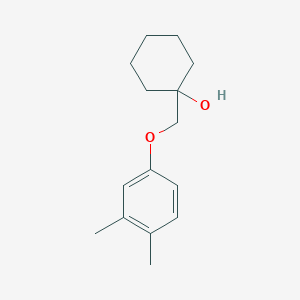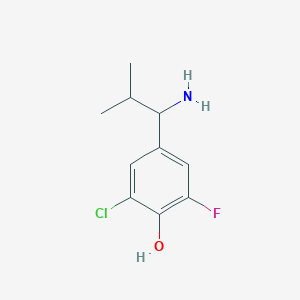
4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, a chlorine atom, and a fluorine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.
Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Amino-2-methylpropyl)-2-fluorophenol: Lacks the chlorine atom but has similar properties.
4-(1-Amino-2-methylpropyl)-2-chlorophenol: Lacks the fluorine atom but has similar properties.
4-(1-Amino-2-methylpropyl)-phenol: Lacks both chlorine and fluorine atoms but serves as a simpler analog.
Uniqueness
4-(1-Amino-2-methylpropyl)-2-chloro-6-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H13ClFNO |
|---|---|
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
4-(1-amino-2-methylpropyl)-2-chloro-6-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3 |
InChI-Schlüssel |
OVTPXKZWISTHKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C(=C1)Cl)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)

![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
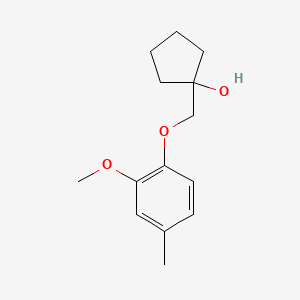
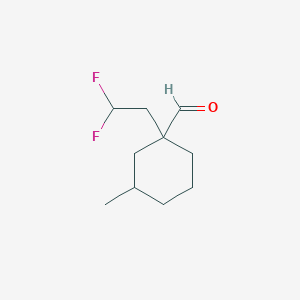

![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)

![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
